molecular formula C17H13ClF2N2OS B2842135 [2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone CAS No. 851802-89-6

[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone

Cat. No. B2842135
CAS RN: 851802-89-6
M. Wt: 366.81
InChI Key: FFMIUKKSWRFJKG-UHFFFAOYSA-N
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Description

“[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Organic Synthesis Innovations

Research on related chemical structures shows advancements in organic synthesis methods. For example, Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis approach for benzamide derivatives through a microwave-assisted Fries rearrangement, highlighting the efficiency and green chemistry aspect of synthesizing complex molecules (Moreno-Fuquen et al., 2019). Similarly, Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives, demonstrating their potential herbicidal and insecticidal activities, which underscores the utility of such compounds in agricultural chemistry (Wang et al., 2015).

Material Science and Photostability

Woydziak et al. (2012) explored the synthesis of fluorinated benzophenones and related compounds, aiming at enhancing photostability and spectroscopic properties of fluorophores, which is critical for developing advanced materials and sensors (Woydziak et al., 2012).

Pharmacological Research

In the realm of pharmacology, compounds with similar structures have been evaluated for their biological activities. Tang and Fu (2018) synthesized a compound with anti-tumor potential against several cancer cell lines, demonstrating the therapeutic prospects of such molecules (Tang & Fu, 2018). This research signifies the importance of structural modifications in enhancing biological efficacy.

Molecular Docking and Drug Design

Shahana and Yardily (2020) conducted spectral characterization and molecular docking studies on thiazol-5-yl derivatives, offering insights into their antibacterial activity. Such studies are crucial for drug design, showcasing how molecular modifications can influence biological interactions (Shahana & Yardily, 2020).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on drug development .

properties

IUPAC Name

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF2N2OS/c18-14-5-2-6-15(20)13(14)10-24-17-21-7-8-22(17)16(23)11-3-1-4-12(19)9-11/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMIUKKSWRFJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone

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